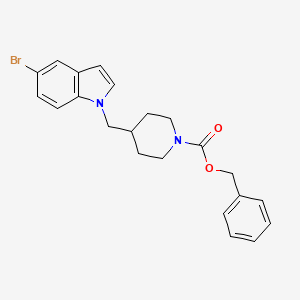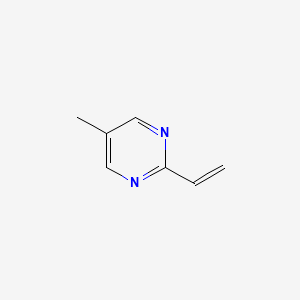
1-(2-Fluoro-2-(4-methoxyphenyl)ethyl)piperazine
Übersicht
Beschreibung
“1-(2-Fluoro-2-(4-methoxyphenyl)ethyl)piperazine” is a chemical compound that belongs to the class of piperazine derivatives. It is a piperazine derivative and a selective antagonist at D3 receptors that influences the expression of cocaine-induced conditioned place preference (CPP) .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H19FN2O. The molecular weight is 238.3 g/mol.
Chemical Reactions Analysis
The key step in the synthesis of 2-substituted chiral piperazines includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, is of great significance in drug design, contributing to a wide array of therapeutic applications. Its derivatives, through slight modifications, exhibit diverse medicinal potentials across various domains such as antipsychotic, antidepressant, anticancer, antiviral, anti-inflammatory, and more. Such versatility underscores the scaffold's flexibility in drug discovery, enabling the rational design of molecules for treating a broad spectrum of diseases. The piperazine ring, by altering substituents, significantly impacts the pharmacokinetic and pharmacodynamic profiles of resultant molecules, suggesting its utility in developing new therapeutic agents across multiple disease states (Rathi, Syed, Shin, & Patel, 2016).
Ligands for D2-like Receptors
Piperazine derivatives play a crucial role in neuropsychiatric medicine, particularly as ligands for D2-like receptors. These compounds, through arylalkyl substituents, enhance potency and selectivity for D2-like receptors, integral to antipsychotic agents. The structural diversity among piperazine derivatives allows for varied pharmacological profiles, facilitating the development of targeted therapies for disorders associated with D2 receptor dysregulation (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Anti-mycobacterial Activity
Piperazine's incorporation into drug design extends to combating Mycobacterium tuberculosis, with several derivatives showing potent anti-mycobacterial activity. This includes efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules highlights its critical role in developing safer, selective, and cost-effective treatments, showcasing the scaffold's potential in addressing global health challenges like tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Wirkmechanismus
- Piperazine derivatives often exhibit activity related to neurotransmitter receptors, enzymes, and transporters. For instance, some piperazines act as kinase inhibitors or receptor modulators .
Target of Action
Mode of Action
Eigenschaften
IUPAC Name |
1-[2-fluoro-2-(4-methoxyphenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-17-12-4-2-11(3-5-12)13(14)10-16-8-6-15-7-9-16/h2-5,13,15H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJXAKNRRHGSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN2CCNCC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-ol](/img/structure/B1475606.png)
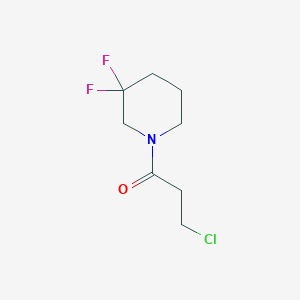

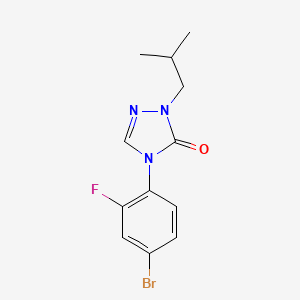
![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
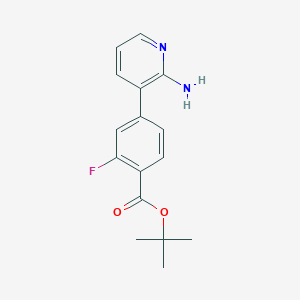

![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
amine](/img/structure/B1475622.png)
![[4-(4-Fluorobenzyloxy)-pyrazol-1-yl]-acetic acid](/img/structure/B1475623.png)

